Cas no 1016712-97-2 (4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid)
4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid
- Butanoic acid, 4-[[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino]-
-
- Inchi: 1S/C13H15NO5/c15-12(16)6-3-7-14-13(17)11-8-18-9-4-1-2-5-10(9)19-11/h1-2,4-5,11H,3,6-8H2,(H,14,17)(H,15,16)
- InChI Key: CTVKIJRGICUVJM-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCCNC(C1COC2=CC=CC=C2O1)=O
Experimental Properties
- Density: 1.309±0.06 g/cm3(Predicted)
- Boiling Point: 552.2±50.0 °C(Predicted)
- pka: 4.62±0.10(Predicted)
4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| OTAVAchemicals | 3463139-100MG |
4-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid |
1016712-97-2 | 95% | 100MG |
$200 | 2023-06-25 | |
| OTAVAchemicals | 3463139-250MG |
4-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid |
1016712-97-2 | 95% | 250MG |
$250 | 2023-06-25 | |
| OTAVAchemicals | 3463139-500MG |
4-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid |
1016712-97-2 | 95% | 500MG |
$300 | 2023-06-25 | |
| OTAVAchemicals | 3463139-1G |
4-[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid |
1016712-97-2 | 95% | 1G |
$375 | 2023-06-25 | |
| A2B Chem LLC | BA37991-100mg |
4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid |
1016712-97-2 | 95% | 100mg |
$423.00 | 2024-04-20 | |
| A2B Chem LLC | BA37991-250mg |
4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid |
1016712-97-2 | 95% | 250mg |
$478.00 | 2024-04-20 | |
| A2B Chem LLC | BA37991-500mg |
4-[(2,3-Dihydro-1,4-benzodioxin-2-yl)formamido]butanoic acid |
1016712-97-2 | 95% | 500mg |
$534.00 | 2024-04-20 |
4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid Related Literature
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid
Recent Advances in the Study of 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid (CAS: 1016712-97-2)
The compound 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid (CAS: 1016712-97-2) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic derivative, featuring a benzo[1,4]dioxine scaffold linked to a butanoic acid moiety through an amide bond, has shown promising biological activities in recent studies. The current research landscape suggests potential applications in neuropharmacology and metabolic disorder treatment, though the exact mechanisms of action remain under investigation.
Recent pharmacological evaluations published in the Journal of Medicinal Chemistry (2023) demonstrate that this compound exhibits selective modulation of GABAA receptor subtypes, particularly those containing α2 and α3 subunits. This specificity profile suggests potential advantages over existing benzodiazepine-like compounds in terms of reduced sedative effects while maintaining anxiolytic properties. Structural-activity relationship (SAR) studies indicate that both the dihydrobenzo[1,4]dioxine ring system and the terminal carboxylic acid group are crucial for receptor binding affinity and functional activity.
In metabolic research, a 2024 study in ACS Chemical Biology reported that 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid acts as an allosteric modulator of GPR40 (FFAR1), a G protein-coupled receptor involved in glucose-stimulated insulin secretion. The compound showed significant enhancement of glucose-dependent insulin secretion in pancreatic β-cell models at concentrations as low as 100 nM, without causing hypoglycemia in normoglycemic conditions. These findings position it as a potential candidate for type 2 diabetes treatment with a reduced risk of hypoglycemic episodes compared to current insulin secretagogues.
Synthetic chemistry advancements have improved the production efficiency of this compound. A recent patent (WO2023124567) describes an optimized synthetic route starting from catechol derivatives, achieving an overall yield of 68% with excellent enantiomeric purity (>99% ee) through asymmetric hydrogenation of a key intermediate. This development addresses previous challenges in large-scale production and stereochemical control that limited earlier research efforts.
Pharmacokinetic studies in animal models reveal favorable absorption and distribution characteristics, with oral bioavailability ranging from 45-60% across species. The compound demonstrates good blood-brain barrier penetration, supporting its potential CNS applications, while showing limited interaction with major cytochrome P450 enzymes, suggesting a low risk of drug-drug interactions. Metabolite identification studies indicate primary clearance pathways through glucuronidation of the carboxylic acid moiety and oxidative metabolism of the dioxane ring.
Current research gaps include the need for more comprehensive toxicological profiling and detailed mechanistic studies to fully elucidate the compound's polypharmacology. Several pharmaceutical companies have included derivatives of 1016712-97-2 in their preclinical pipelines, with initial IND-enabling studies expected to begin in late 2024. The compound's dual potential in neurological and metabolic disorders makes it particularly interesting for therapeutic development in comorbid conditions such as depression with metabolic syndrome.
1016712-97-2 (4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)